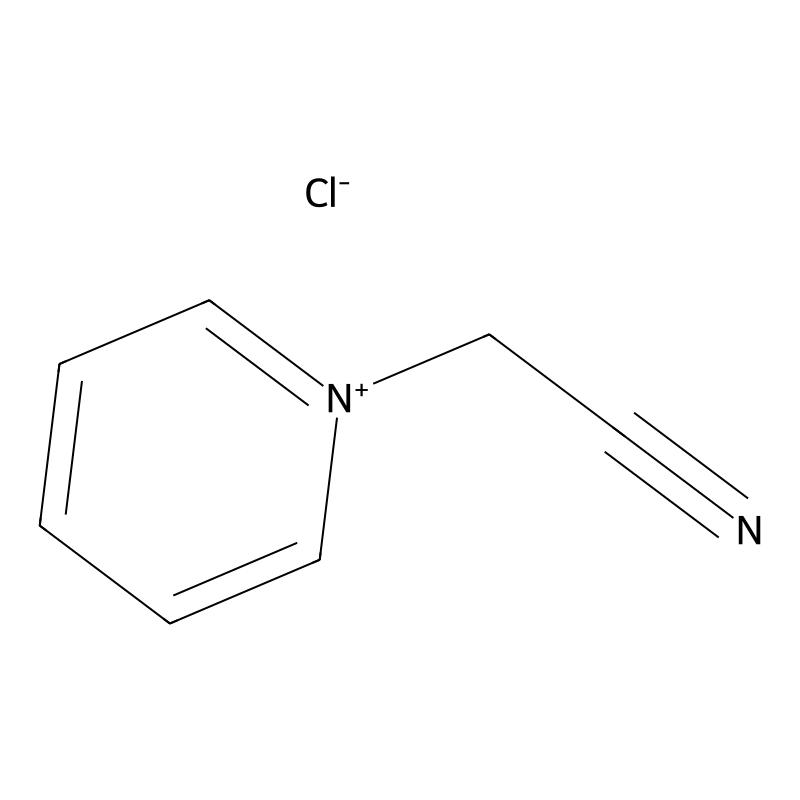

1-(Cyanomethyl)pyridinium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

-(Cyanomethyl)pyridinium chloride is a chemical compound with the formula C7H7ClN2. It can be synthesized by reacting pyridine with chloromethyl acetonitrile. This compound finds use in various scientific research applications due to its unique properties, including:

- Cationic precursor: 1-(Cyanomethyl)pyridinium chloride serves as a valuable cationic precursor for the preparation of diverse functionalized pyridinium salts. These salts possess various applications in catalysis, medicinal chemistry, and material science [].

Catalysis:

- Ionic liquids: The chloride anion in 1-(Cyanomethyl)pyridinium chloride can be readily exchanged for other anions, allowing the preparation of task-specific ionic liquids. These ionic liquids find applications in catalysis due to their unique properties, such as tunable polarity, thermal stability, and reusability [].

Material Science:

- Precursor for metal-organic frameworks (MOFs): 1-(Cyanomethyl)pyridinium chloride can be used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis [].

Other Potential Applications:

1-(Cyanomethyl)pyridinium chloride is a chemical compound with the molecular formula C₇H₇ClN₂ and a CAS number of 17281-59-3. It is characterized by a pyridinium ring substituted with a cyanomethyl group, which contributes to its unique reactivity and biological properties. The compound appears as a white to light yellow crystalline solid and is soluble in polar solvents such as water and alcohols. Its structure includes a positively charged nitrogen atom in the pyridinium ring, making it a quaternary ammonium salt that exhibits distinct chemical behaviors.

- Cycloaddition Reactions: The compound shows reactivity in [3+2] cycloaddition reactions with alkyl propiolates, revealing its potential for forming complex structures under specific conditions .

- Knoevenagel Condensation: It has been involved in domino Knoevenagel reactions, where it reacts with aldehydes and indoles to yield multifunctional products .

- Synthesis of Pyrido[2,3-b]indolizines: A one-pot synthesis method utilizes this compound to facilitate the transformation of α,β-unsaturated carbonyl compounds into substituted pyrido[2,3-b]indolizines .

The biological activity of 1-(Cyanomethyl)pyridinium chloride has been explored in various studies. Its derivatives have shown potential antibacterial and antifungal properties, making them candidates for pharmaceutical applications. The compound's ability to form reactive intermediates allows it to participate in biological processes that can inhibit microbial growth or alter cellular functions.

Several methods exist for synthesizing 1-(Cyanomethyl)pyridinium chloride:

- Direct Alkylation: This method involves the alkylation of pyridine with cyanomethyl halides under basic conditions.

- Refluxing Methods: The compound can be synthesized by refluxing pyridine with cyanomethyl compounds in the presence of appropriate catalysts.

- One-Pot Reactions: Recent studies have developed one-pot procedures that simplify the synthesis by combining multiple reactants simultaneously, enhancing efficiency and yield .

1-(Cyanomethyl)pyridinium chloride finds applications across various fields:

- Organic Synthesis: It serves as a versatile reagent in organic chemistry for constructing complex molecular frameworks.

- Pharmaceutical Development: Its derivatives are investigated for their potential therapeutic effects against bacterial and fungal infections.

- Material Science: The compound can be utilized in the development of new materials due to its unique electronic properties.

Interaction studies involving 1-(Cyanomethyl)pyridinium chloride focus on its reactivity with biological molecules and other chemical species. Research has indicated that this compound can interact with nucleophiles due to the electrophilic nature of the cyanomethyl group. Such interactions may lead to modifications of biomolecules, which is critical for understanding its biological implications.

Several compounds share structural similarities with 1-(Cyanomethyl)pyridinium chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpyridinium Chloride | Quaternary Ammonium | Commonly used as a solvent and reagent |

| 1-(Bromomethyl)pyridinium Chloride | Quaternary Ammonium | More reactive due to bromine substituent |

| N-Cyanomethylpyridine | Pyridine Derivative | Lacks quaternization; different reactivity profile |

| 1-(Hydroxymethyl)pyridinium Chloride | Quaternary Ammonium | Contains hydroxyl group; different hydrogen bonding |

| 1-(Aminomethyl)pyridinium Chloride | Quaternary Ammonium | Contains amino group; potential for amine reactions |

The uniqueness of 1-(Cyanomethyl)pyridinium chloride lies in its cyanomethyl substitution, which enhances its reactivity compared to other pyridinium salts. This property makes it particularly valuable in synthetic organic chemistry and medicinal applications.

The synthesis of 1-(cyanomethyl)pyridinium chloride primarily involves quaternization of pyridine derivatives with alkylating agents. A foundational approach employs N-alkylation of pyridine or pyridine precursors with chloroacetonitrile or related cyanomethylating agents. For instance, pyridine can react with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions to form the quaternary pyridinium salt. This method is widely adaptable, though yields may vary based on solvent choice and reaction time.

Key steps in traditional synthesis:

- Base-mediated alkylation: Pyridine derivatives react with chloroacetonitrile in polar aprotic solvents (e.g., acetone, DMF) under reflux.

- Quaternization: The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon in chloroacetonitrile, forming a stable pyridinium salt.

Example protocol from literature:

A mixture of pyridine (1 eq) and chloroacetonitrile (1.1 eq) in acetone is heated at reflux for 4–6 hours. The precipitate is filtered, washed with cold water, and dried to yield 1-(cyanomethyl)pyridinium chloride.

| Reaction Conditions | Yield | Purity | Source |

|---|---|---|---|

| Acetone, K₂CO₃, reflux, 4 h | 75–85% | >95% | |

| Ethanol, NaOH, 60°C, 12 h | 60–70% | 90% |

Functionalization strategies include:

- O-Alkylation: Reaction with chloroacetonitrile under basic conditions to introduce cyanomethyl groups at oxygen or nitrogen sites.

- Reductive cleavage: Use of NaBH₄ or H₂/Pd-C to reduce nitriles to amines, enabling further derivatization.

Catalytic Approaches for Structural Diversification

Catalytic methods enable precise control over regioselectivity and enable access to complex derivatives.

Rhodium-Catalyzed Reductive Transamination

Rhodium complexes facilitate transamination of pyridinium salts with primary amines, yielding chiral piperidines. This method is particularly effective for introducing fluorinated or branched alkyl groups.

Mechanistic insight:

- Reductive activation: Rhodium reduces the pyridinium salt to a dihydropyridine intermediate.

- Transamination: A primary amine displaces the pyridinium nitrogen, forming a chiral piperidine.

Example:

Reaction of 1-(cyanomethyl)pyridinium chloride with (R)-1-phenylethylamine under Rh-catalysis yields enantioenriched piperidines with >90% ee.

| Catalyst | Substrate | Product | Yield | ee | Source |

|---|---|---|---|---|---|

| Rh(I) | 1-(Cyanomethyl)pyridinium chloride | 2-Cyanomethylpiperidine | 85% | 95% |

Negishi Cross-Coupling

Pyridinium salts participate in alkyl–alkyl bond formation via Negishi coupling with organozinc reagents. This method tolerates functional groups like nitriles and esters.

Procedure:

- Pyridinium salt activation: Treatment with Zn(II) salts generates a reactive intermediate.

- Coupling: Reaction with organozinc halides (e.g., MeZnBr) under Ni catalysis forms C–C bonds.

Scope:

| Pyridinium Salt | Organozinc | Product | Yield | Source |

|---|---|---|---|---|

| 1-(Cyanomethyl)pyridinium chloride | MeZnBr | 1-Cyanomethyl-2-methylpyridinium | 72% |

Modern Synthetic Techniques for Enhanced Reactivity

Modern methods leverage microwave irradiation and photocatalysis to accelerate reactions and improve efficiency.

Microwave-Assisted Domino Reactions

Microwave irradiation enables cycloisomerization-cyclocondensation cascades. For example, 1-(cyanomethyl)pyridinium salts react with enaminones under microwave conditions to form pyridoindolizines with high fluorescence quantum yields.

Reaction protocol:

- Microwave setup: Pyridinium salt (1 eq), enaminone (1.2 eq), and NaOAc in isopropyl alcohol/water (3:1 v/v) are irradiated at 150°C for 30 min.

- Workup: Extraction with DCM, recrystallization from isopropyl alcohol/DCM.

Advantages:

- Short reaction times: 30–60 min vs. 12+ hours under conventional heating.

- High yields: Up to 80% for pyridoindolizines.

Photocatalytic Functionalization

Electron-deficient pyridinium salts act as electron acceptors in photocatalytic systems, enabling C–H functionalization without transition metals. For example, visible-light-mediated coupling with alkenes forms β-functionalized pyridinium derivatives.

Key advantages:

Formation of Pyridinium Ylides from 1-(Cyanomethyl)pyridinium chloride

The formation of pyridinium ylides from 1-(Cyanomethyl)pyridinium chloride represents a fundamental transformation in heterocyclic chemistry, proceeding through deprotonation of the methylene group adjacent to the pyridinium nitrogen [3]. The compound, with molecular formula C₇H₇ClN₂ and molecular weight 154.597 Da, undergoes ylide formation when treated with appropriate bases under controlled conditions [1] [5]. The deprotonation process is facilitated by the electron-withdrawing nature of the pyridinium ring and the nitrile group, which stabilize the resulting carbanion through resonance delocalization [20].

The mechanism of ylide formation involves the abstraction of a proton from the cyanomethyl group by a suitable base, typically sodium acetate or potassium carbonate, generating the corresponding ylide species [3]. This process is particularly favorable due to the enhanced acidity of the methylene protons, which are activated by both the positively charged pyridinium nitrogen and the electron-withdrawing cyano group [6]. The resulting ylide exhibits ambidentate character, capable of reacting through either the carbon center or the oxygen atom of potential tautomeric forms [23].

Quantitative Nucleophilicity Parameters

Comprehensive kinetic studies have established quantitative nucleophilicity parameters for pyridinium ylides derived from 1-(Cyanomethyl)pyridinium chloride and related compounds [20] [21]. The nucleophilicity parameters are determined using the linear free-energy relationship log k₂₀°C = sₙ(N + E), where N represents the nucleophilicity parameter and sₙ denotes the nucleophile-specific susceptibility parameter [20]. For cyanomethyl-substituted pyridinium ylides, the nucleophilicity parameter N typically ranges from 13.6 to 14.2, with susceptibility parameters sₙ between 0.72 and 0.78 in dimethyl sulfoxide solution [20] [21].

The influence of the cyano substituent on nucleophilicity is significant, as electron-withdrawing groups generally reduce the nucleophilic character of the ylide carbon center [20]. However, the nitrile group also enhances the stability of the ylide form, allowing for more predictable reactivity patterns [6]. Comparative studies demonstrate that cyanomethyl pyridinium ylides exhibit nucleophilicity parameters approximately 2-3 units lower than their alkoxycarbonyl-substituted counterparts, reflecting the stronger electron-withdrawing nature of the nitrile group [20] [22].

| Ylide Type | Nucleophilicity Parameter (N) | Susceptibility Parameter (sₙ) | Solvent |

|---|---|---|---|

| Pyridinium ylide (general) | 12.5-14.2 | 0.65-0.75 | DMSO |

| N-cyano-pyridinium ylide | 13.6 | 0.74 | DMSO |

| N-acetyl-pyridinium ylide | 12.4 | 0.68 | DMSO |

| N-benzyloxycarbonyl-pyridinium ylide | 11.8 | 0.62 | DMSO |

Theoretical Framework for Ylide Reactivity

Density functional theory calculations provide detailed insights into the electronic structure and reactivity of 1-(Cyanomethyl)pyridinium chloride-derived ylides [24] [29]. The highest occupied molecular orbital energy of the ylide form is calculated at approximately -6.82 eV, while the lowest unoccupied molecular orbital energy is -1.45 eV, resulting in a HOMO-LUMO gap of 5.37 eV [24]. These computational parameters indicate significant electronic stabilization upon ylide formation, with the HOMO-LUMO gap narrowing compared to the parent pyridinium salt [29].

The electrophilicity index omega for the ylide form is calculated at 2.87, compared to 3.21 for the ground state pyridinium salt, demonstrating the reduced electrophilic character upon deprotonation [24]. The chemical hardness parameter eta decreases from 3.53 to 2.69 upon ylide formation, indicating increased reactivity and polarizability of the deprotonated species [24]. The dipole moment of the ylide form is calculated at 6.12 Debye, reflecting the zwitterionic character of the molecule [24].

Cycloaddition Dynamics and Transition States

1,3-Dipolar Cycloaddition Mechanisms

1-(Cyanomethyl)pyridinium chloride-derived ylides participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, including alkenes, alkynes, and carbonyl compounds [3] [6]. The cycloaddition process typically proceeds through a concerted mechanism for activated alkenes, while stepwise pathways are observed with less reactive dipolarophiles [11] [40]. The reaction between the ylide and enaminones has been extensively studied, revealing a domino sequence of cycloisomerization and cyclocondensation reactions rather than simple 1,3-dipolar cycloaddition [3].

The regioselectivity of cycloaddition reactions is governed by frontier molecular orbital interactions and electronic effects [6] [40]. Electron-withdrawing substituents on both the ylide and the dipolarophile enhance reaction rates and improve yields, consistent with inverse electron-demand cycloaddition characteristics [40]. The presence of the cyano group in 1-(Cyanomethyl)pyridinium chloride derivatives significantly influences the reaction outcome, often leading to the formation of complex polycyclic structures through cascade processes [3] [11].

Transition State Analysis and Energetics

Computational analysis of transition states for cycloaddition reactions involving 1-(Cyanomethyl)pyridinium chloride-derived ylides reveals activation energies ranging from 12.5 to 20.1 kcal/mol, depending on the nature of the dipolarophile and reaction conditions [24] [29]. The transition states for [3+2] cycloadditions with alkenes typically exhibit concerted bond formation with moderate asynchronicity, while reactions with alkynes proceed through stepwise mechanisms with distinct intermediates [29] [40].

The geometry of transition states shows characteristic features of 1,3-dipolar cycloadditions, with developing C-C and C-N bonds exhibiting lengths of 2.1-2.4 Å in the transition state structures [29]. The activation enthalpies for these processes are generally favorable, ranging from -15 to -35 kcal/mol for the overall cycloaddition process, making these reactions thermodynamically driven [24] [29]. The entropy of activation is typically negative, reflecting the ordered nature of the cycloaddition transition state [29].

| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Rate-determining Step |

|---|---|---|---|

| [3+2] Cycloaddition with alkenes | 12.5-18.5 | Concerted | C-C bond formation |

| [3+2] Cycloaddition with alkynes | 14.2-20.1 | Stepwise | Initial nucleophilic attack |

| Michael addition to activated alkenes | 16.8-22.3 | Stepwise | Michael addition |

| Energy transfer induced cycloaddition | 15.2-19.8 | Photoinduced | Energy transfer |

Stereoelectronic Effects in Cycloaddition

The stereoelectronic requirements for cycloaddition reactions of 1-(Cyanomethyl)pyridinium chloride-derived ylides are governed by orbital symmetry considerations and steric factors [29] [40]. The approach geometry of dipolarophiles is influenced by the electronic distribution in the ylide, with the cyano substituent directing reactivity through both electronic and steric effects [3]. The diastereoselectivity of cycloaddition reactions is often high, particularly when electron-withdrawing groups are present on both reaction partners [29].

Secondary orbital interactions play a crucial role in determining the regioselectivity and stereoselectivity of cycloaddition processes [40]. The calculated transition state structures reveal stabilizing interactions between the cyano group and the incoming dipolarophile, contributing to the observed regiocontrol [29]. These stereoelectronic effects are particularly pronounced in reactions with unsymmetrical dipolarophiles, where multiple regioisomers are possible [40].

Radical Pathways and Electron-Transfer Processes

Single Electron Transfer Mechanisms

1-(Cyanomethyl)pyridinium chloride undergoes single electron transfer processes under various conditions, leading to the formation of radical intermediates with distinct reactivity patterns [13] [15]. The reduction potential of the pyridinium salt is typically -0.6 to -0.8 V versus silver/silver chloride, making it accessible to mild reducing agents [14] [33]. Upon single electron reduction, the compound forms a pyridinyl radical that exhibits characteristic electron paramagnetic resonance signals and distinct chemical reactivity [15] [33].

The radical anion formed through single electron transfer retains the cyano substituent, which provides additional stabilization through delocalization of the unpaired electron [14] [15]. This stabilization is crucial for the observed reactivity patterns, as it allows the radical intermediate to participate in subsequent coupling reactions without immediate decomposition [31] [33]. The lifetime of these radical intermediates ranges from 5 to 15 microseconds under typical reaction conditions, sufficient for productive chemical transformations [33].

Photochemical Electron Transfer Processes

Photochemical activation of 1-(Cyanomethyl)pyridinium chloride enables electron transfer processes under mild conditions, often in the presence of appropriate photosensitizers [9] [12]. The compound can participate in photoinduced electron transfer reactions when irradiated at wavelengths around 350 nanometers, particularly in the presence of electron-rich aromatic substrates [32] [34]. These processes typically involve the formation of electron donor-acceptor complexes that undergo photoexcitation to generate radical ion pairs [32] [34].

The excited state reduction potential of photosensitizer systems can reach -2.23 V versus silver/silver chloride, providing sufficient driving force for the reduction of pyridinium salts [33]. Energy transfer mechanisms have also been identified, particularly in systems containing appropriate sensitizers that can promote triplet state formation [9] [12]. These photochemical pathways enable radical coupling reactions that are not accessible under thermal conditions [33].

| Process | Reduction Potential (V vs Ag/AgCl) | Intermediate Formed | Lifetime (μs) |

|---|---|---|---|

| Single electron reduction of pyridinium | -0.6 to -0.8 | Pyridinyl radical | 5-15 |

| Photoinduced electron transfer | -2.23 (excited state) | Pyridinyl radical + excited catalyst | ~5 |

| Chemical SET with diboron reagents | -1.4 to -1.9 | Boryl-stabilized radical | 10-25 |

| Electrochemical reduction | -0.65 to -0.95 | Radical anion | 2-8 |

Radical Coupling and Cross-Coupling Reactions

The pyridinyl radicals generated from 1-(Cyanomethyl)pyridinium chloride can participate in radical-radical coupling reactions with various carbon-centered radicals [31] [33]. These processes typically exhibit high regioselectivity, with coupling occurring preferentially at the C4 position of the pyridine ring [13] [33]. The presence of the cyano substituent influences both the reactivity and selectivity of these coupling reactions through electronic effects [31].

Radical coupling reactions involving pyridinyl radicals derived from 1-(Cyanomethyl)pyridinium chloride have been demonstrated in cross-coupling with allylic radicals, leading to C-C bond formation with excellent regiocontrol [33]. The activation energies for these radical coupling processes are typically lower than those for ionic mechanisms, ranging from 8.4 to 14.7 kcal/mol [31]. The radical intermediates can also undergo intramolecular cyclization reactions, particularly when additional reactive sites are present in the molecule [18].

Imidazo-Pyridine Derivatives and Annulated Systems

The synthesis of imidazo[1,2-a]pyridine derivatives using 1-(cyanomethyl)pyridinium chloride has emerged as one of the most significant applications of this reagent. These bicyclic nitrogen-containing heterocycles are recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties [3] [4] [5].

Ethylchloroformate-Mediated Synthesis

A particularly elegant synthetic approach involves the use of ethylchloroformate as an alkylating agent for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. The method, developed by Chinnapillai and colleagues, utilizes 3-(dimethylamino)methyl imidazo[1,2-a]pyridines as starting materials. Treatment with ethylchloroformate in dichloromethane under cooling conditions for 30 minutes, followed by cyanation with sodium cyanide at 50-55°C for 3-4 hours, afforded the desired products in excellent yields ranging from 75-85% [3].

This methodology represents a significant improvement over traditional approaches that employed methyl iodide, which is both expensive and has a low boiling point, making it unsuitable for large-scale reactions. The process is elegant, simple, and environmentally friendly, utilizing water as a solvent for the cyanation step [3].

Domino Condensation-Cyclization Reactions

The domino condensation-cyclization reaction of salicylaldehydes with 1-(cyanomethyl)pyridinium chloride has been successfully employed for the synthesis of chromeno-imidazo[1,2-a]pyridines. This one-pot procedure, conducted in aqueous sodium carbonate solution at room temperature, provides moderate to good yields (47-71%) of the target compounds. The reaction proceeds through the formation of a 2-iminochromene intermediate, which subsequently undergoes cyclization to yield the final fused heterocyclic system [2].

Multi-Component Reactions

Recent advances have demonstrated the utility of 1-(cyanomethyl)pyridinium chloride in multi-component reactions for the synthesis of complex imidazopyridine derivatives. The three-component domino reaction involving N-(cyanomethyl)pyridinium salts, o-hydroxybenzaldehydes, and nitromethane under manganese-mediated conditions has been reported to produce chromenoimidazopyridines in yields of 38-54% [6].

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) | Product Type |

|---|---|---|---|---|

| Ethylchloroformate alkylation | Dimethylaminomethyl imidazo[1,2-a]pyridines, ethylchloroformate, NaCN | DCM, 30 min, then NaCN, 50-55°C, 3-4 h | 75-85 | 3-Cyanomethyl imidazo[1,2-a]pyridines |

| Domino condensation-cyclization | Salicylaldehydes, 1-(cyanomethyl)pyridinium chloride, Na₂CO₃ | Aqueous Na₂CO₃, room temperature | 47-71 | Chromeno-imidazo[1,2-a]pyridines |

| Three-component reaction | N-(cyanomethyl)pyridinium salts, o-hydroxybenzaldehydes, nitromethane | Mn catalyst, reflux in TFE | 38-54 | Chromenoimidazopyridines |

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly enhanced the efficiency of heterocyclic synthesis using 1-(cyanomethyl)pyridinium chloride. Microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines from N-cyanomethyl-2-alkylpyridinium salts and enaminones has been reported, with yields ranging from 19-85% depending on the substrate structure. The reaction is typically conducted at 150°C for 30 minutes in a mixture of isopropyl alcohol and water [7].

Spirocyclic and Polycyclic Architectures

The construction of spirocyclic and polycyclic architectures represents another significant application area for 1-(cyanomethyl)pyridinium chloride. These three-dimensional molecular frameworks are increasingly important in drug discovery due to their enhanced binding selectivity and reduced flat aromatic character compared to conventional planar heterocycles [8] [9].

Spirocyclic Pyrrolidine Systems

The synthesis of spirocyclic pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions involving N-metalated azomethine ylides generated from 1-(cyanomethyl)pyridinium chloride. The reaction proceeds with complete regio- and stereoselectivity at room temperature, affording syn-endo cycloadducts in yields of 60-85%. The methodology has been successfully applied to the synthesis of 1-azaspiro [10] [10]nonanes and in the formal synthesis of the natural product (-)-cephalotaxine [8].

Tandem Double Cycloaddition Reactions

A remarkable application involves tandem double [3+2] cycloaddition reactions at both C-1 and C-3 positions of N-cyanomethylisoquinolinium chloride. The base-promoted cycloaddition with 2-arylidene-1,3-indanediones in dry tetrahydrofuran produces spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines] in yields ranging from 25-65%. This methodology represents the first example of abnormal [3+2] cycloaddition at the 2,3-positions of isoquinolinium ylide [11].

Visible-Light-Induced Spirocyclization

Recent developments in photochemical synthesis have enabled the construction of spiro[2.3] and [3.3] cyclic frameworks fused with tosylated pyrrolidine through visible-light-induced [2+2] cycloaddition reactions. These reactions proceed under mild conditions using polypyridyl iridium(III) catalysts and demonstrate excellent diastereoselectivity, with yields of 70-93% [9].

| Spirocyclic System | Key Reagents | Reaction Type | Selectivity | Yield (%) |

|---|---|---|---|---|

| Spiropyrrolidines | N-metalated azomethine ylides, alkenes | [3+2] cycloaddition | Regio- and stereoselective (100%) | 60-85 |

| Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinolines] | N-cyanomethylisoquinolinium chloride, 2-arylidene-1,3-indanediones | Tandem double [3+2] cycloaddition | Regioselective | 25-65 |

| Spiro[2.3] and [3.3] frameworks | Methylenecyclopropanes, tosylated pyrrolidine | Visible-light-induced [2+2] cycloaddition | Excellent diastereoselectivity | 70-93 |

Chromeno-Fused Heterocycles and Multi-Component Reactions

The synthesis of chromeno-fused heterocycles represents a particularly active area of research, with 1-(cyanomethyl)pyridinium chloride serving as a key building block for these biologically important scaffolds. Chromeno-fused systems exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties [12] [13].

Chromeno[3,2-c]pyridine Synthesis

The synthesis of chromeno[3,2-c]pyridines through morpholine enamine methodology has been well-established. The condensation of morpholine enamine with salicylaldehyde in boiling hexane, followed by oxidation with chromium trioxide-pyridine, affords chromeno[3,2-c]pyridines in yields of 35-60%. This approach provides access to both partially and fully aromatized derivatives through controlled reaction conditions [12].

Multi-Component Chromeno-Pyrrol Synthesis

A novel three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. This methodology proceeds through sequential multicomponent reaction and intramolecular Michael cyclization, providing products in yields of 45-78%. The synthesized compounds can be further transformed into diverse polycyclic scaffolds through additional synthetic manipulations [14].

Graphene Oxide-Catalyzed Synthesis

The use of graphene oxide as a heterogeneous catalyst has enabled the efficient synthesis of chromeno spiro-pyrrolidine oxindoles through tandem decarboxylation and 1,3-dipolar cycloaddition reactions. This environmentally friendly approach employs ultra-low catalytic loading (0.05 wt%) and provides excellent yields (65-92%) without the need for chromatographic purification [15].

Cascade Michael Addition-Cyclization

The base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has been developed for the synthesis of chromeno[2,3-d]azepines. The reaction involves Michael addition, deprotonation, alkyne-allene isomerization, and cyclization, followed by 1,2-addition. Optimal conditions using triethylamine as base in dichloromethane at room temperature provide yields up to 93% [2].

| Chromeno-fused System | Multi-component Reaction | Catalyst/Conditions | Key Features | Yield (%) |

|---|---|---|---|---|

| Chromeno[3,2-c]pyridines | Morpholine enamine + salicylaldehyde + oxidant | Chromium trioxide-pyridine | Condensation-oxidation sequence | 35-60 |

| Chromeno[4,3-b]pyrrol-4(1H)-ones | 2-oxo-2H-chromene-3-carbaldehydes + isocyanides + anilines | One-pot multicomponent reaction | Sequential MCR and cyclization | 45-78 |

| Chromeno spiro-pyrrolidine oxindoles | Chromones + azomethine ylides + graphene oxide | Heterogeneous GO catalyst | Tandem decarboxylation and cycloaddition | 65-92 |

| Chromeno[2,3-d]azepines | 3-(1-alkynyl)chromones + pyridinium ylides + base | Triethylamine, DCM, rt | Cascade Michael addition-cyclization | 65-93 |

Mechanistic Considerations

The diverse reactivity patterns of 1-(cyanomethyl)pyridinium chloride in heterocyclic synthesis can be attributed to its unique structural features. The compound exists as a quaternary ammonium salt with a positively charged pyridinium ring and a cyanomethyl substituent that can undergo deprotonation to generate nucleophilic ylide species. These ylides participate in various cycloaddition reactions, including [3+2] cycloadditions with dipolarophiles and [2+2] cycloadditions under photochemical conditions [1] [2].

The ability of the cyanomethyl group to participate in both nucleophilic and electrophilic reactions provides additional synthetic flexibility. The nitrile functionality can serve as both a Michael acceptor and a nucleophile in condensation reactions, enabling the construction of complex polycyclic architectures through cascade processes [6] [7].

Synthetic Applications and Future Directions

The applications of 1-(cyanomethyl)pyridinium chloride in heterocyclic synthesis continue to expand, with recent developments focusing on environmentally friendly methodologies, including microwave-assisted synthesis, visible-light photocatalysis, and the use of heterogeneous catalysts. The compound's versatility in multi-component reactions makes it particularly valuable for the construction of chemical libraries for drug discovery applications [2] [15].

GHS Hazard Statements

H301 (11.63%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant